

4-[Bis(2-chloroethyl)amino]benzaldehyde

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-[Bis(2-chloroethyl)amino]benzaldehyde
Cat. No.:	B074123

[Get Quote](#)

Technical Guide: 4-[Bis(2-chloroethyl)amino]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-[Bis(2-chloroethyl)amino]benzaldehyde**, a bifunctional organic compound with significant applications in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application, and illustrates key relationships through diagrams.

Core Compound Data

4-[Bis(2-chloroethyl)amino]benzaldehyde is characterized by a benzaldehyde core substituted at the para-position with a nitrogen mustard moiety.^{[1][2]} This unique structure, combining an electrophilic aldehyde group with the alkylating potential of the bis(2-chloroethyl)amino group, makes it a valuable intermediate in the development of therapeutic agents and other complex molecules.^{[2][3]}

Quantitative Data Summary

The key physicochemical properties of **4-[Bis(2-chloroethyl)amino]benzaldehyde** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₁₁ H ₁₃ Cl ₂ NO	[1][4][5][6]
Molecular Weight	246.13 g/mol	[1][5][6]
CAS Number	1208-03-3	[1][4]
Appearance	Pale yellow to light brown solid/powder	[2][3]
Melting Point	86-90 °C	
Solubility	Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water.	[2][3]
Stability	Stable under standard laboratory conditions; may degrade with prolonged exposure to moisture or high temperatures.	[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a common application of **4-[Bis(2-chloroethyl)amino]benzaldehyde**. These protocols are representative and may require optimization based on specific laboratory conditions and desired purity.

Synthesis Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and is a suitable method for the synthesis of **4-[Bis(2-chloroethyl)amino]benzaldehyde** from the corresponding aniline derivative.[3][4][5][6]

Objective: To synthesize **4-[Bis(2-chloroethyl)amino]benzaldehyde** by introducing a formyl group to N,N-bis(2-chloroethyl)aniline.

Reagents and Materials:

- N,N-bis(2-chloroethyl)aniline
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Sodium acetate
- Dichloromethane (DCM) or other suitable organic solvent
- Water (deionized)
- Sodium sulfate (anhydrous)
- Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- **Vilsmeier Reagent Formation:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool N,N-Dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent, a chloromethyliminium salt.[\[5\]](#)
- **Formylation Reaction:** Dissolve N,N-bis(2-chloroethyl)aniline in an appropriate solvent such as DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture in an ice bath. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate to neutralize the acid and hydrolyze the intermediate iminium salt.[\[5\]](#)

- Extraction: Extract the aqueous mixture multiple times with an organic solvent like dichloromethane. Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure **4-[Bis(2-chloroethyl)amino]benzaldehyde**.

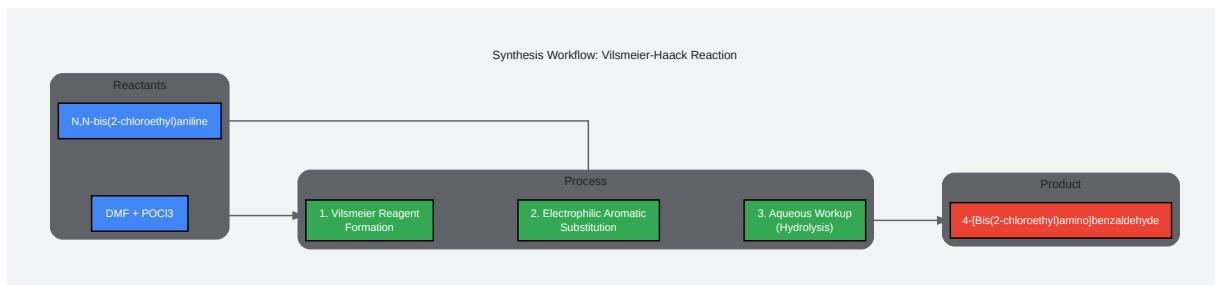
Application Protocol: Synthesis of a Hydrazone Derivative

The aldehyde functional group of **4-[Bis(2-chloroethyl)amino]benzaldehyde** readily undergoes condensation reactions with hydrazine derivatives to form hydrazones, which are important intermediates in medicinal chemistry.^[3]

Objective: To synthesize a hydrazone from **4-[Bis(2-chloroethyl)amino]benzaldehyde** and a hydrazine derivative (e.g., 4-aminoantipyrine).

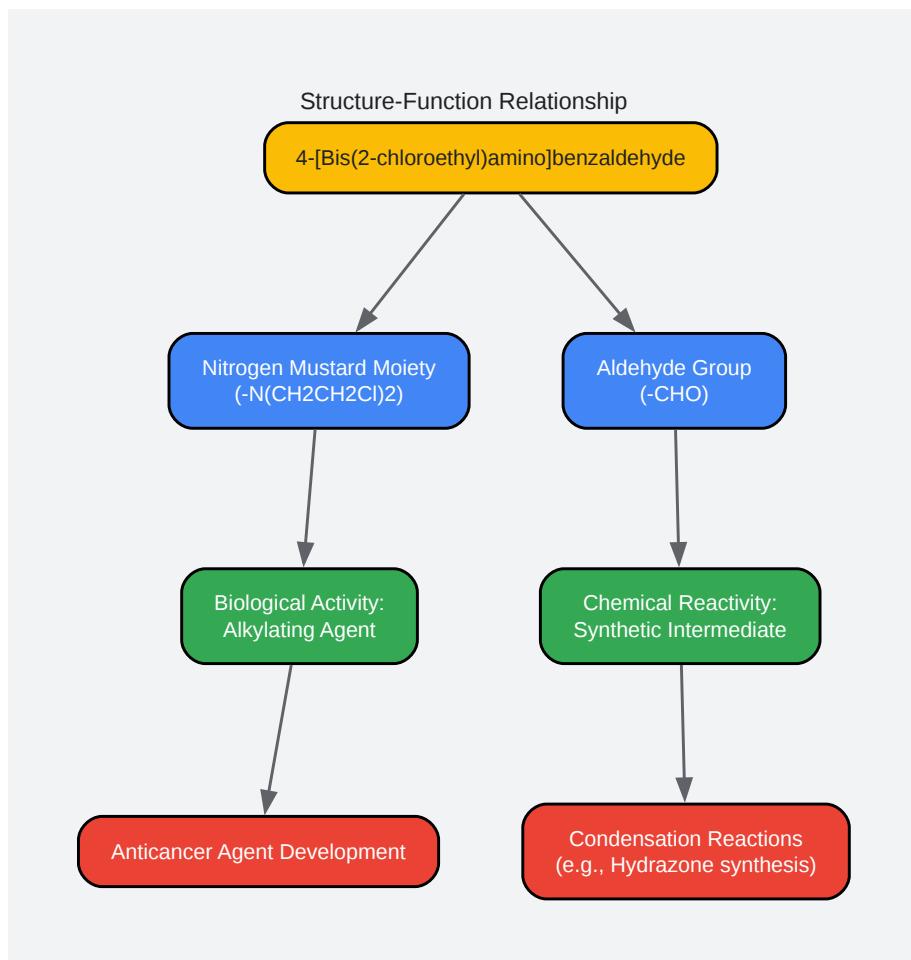
Reagents and Materials:

- **4-[Bis(2-chloroethyl)amino]benzaldehyde**
- 4-Aminoantipyrine (or other hydrazine derivative)
- Ethanol (or other suitable alcohol)
- Glacial acetic acid (catalytic amount)
- Round-bottom flask, reflux condenser, magnetic stirrer.


Procedure:

- Dissolution: Dissolve equimolar amounts of **4-[Bis(2-chloroethyl)amino]benzaldehyde** and 4-aminoantipyrine in ethanol in a round-bottom flask.

- Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.
- Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction for the formation of the product, often observed as a precipitate.
- Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
- Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum to obtain the pure hydrazone derivative.


Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the compound's synthesis and structure-function relationship.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-[Bis(2-chloroethyl)amino]benzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Relationship between structure and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy 4-[Bis(2-chloroethyl)amino]benzaldehyde (EVT-304352) | 1208-03-3 [evitachem.com]
2. CAS 1208-03-3: 4-[Bis(2-chloroethyl)amino]benzaldehyde [cymitquimica.com]
3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. ijpcbs.com [ijpcbs.com]
- To cite this document: BenchChem. [4-[Bis(2-chloroethyl)amino]benzaldehyde molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074123#4-bis-2-chloroethyl-amino-benzaldehyde-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com